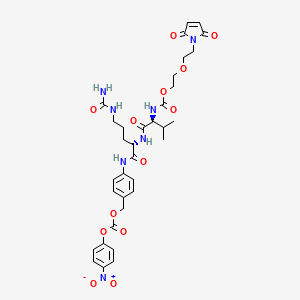
Mal-PEG2-Val-Cit-PABA-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG2-Val-Cit-PABA-PNP es un conjugado de fármaco-anticuerpo (ADC) escindido que contiene dos unidades de polietilenglicol (PEG). Este compuesto se utiliza en la síntesis de conjugados fármaco-anticuerpo, que son terapias dirigidas contra el cáncer. El compuesto consta de varios grupos funcionales, incluidos maleimida (Mal), polietilenglicol (PEG2), valina (Val), citrulina (Cit), ácido para-aminobenzoico (PABA) y para-nitrofenilo (PNP) .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Mal-PEG2-Val-Cit-PABA-PNP implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. La ruta de síntesis general incluye:
Formación del grupo maleimida: El grupo maleimida se sintetiza haciendo reaccionar anhídrido maleico con una amina.
PEGilación: El espaciador PEG2 se introduce haciendo reaccionar la maleimida con un derivado de PEG.
Formación del enlace peptídico: La valina y la citrulina se acoplan utilizando técnicas estándar de síntesis peptídica.
Introducción de PABA y PNP:
Métodos de producción industrial
La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica:
Síntesis por lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones.
Purificación: Se emplean técnicas como la cromatografía para purificar el producto final.
Control de calidad: Métodos analíticos como HPLC y espectrometría de masas se utilizan para garantizar la pureza y calidad del compuesto
Análisis De Reacciones Químicas
Tipos de reacciones
Mal-PEG2-Val-Cit-PABA-PNP se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo PNP puede ser reemplazado por nucleófilos.
Reacciones de escisión: El enlace Val-Cit se escinde por la catepsina B, una enzima presente en los lisosomas.
Reactivos y condiciones comunes
Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución incluyen tioles y aminas.
Escisión enzimática: La catepsina B se utiliza para escindir el enlace Val-Cit en condiciones fisiológicas.
Productos principales
Productos de sustitución: Los productos principales de las reacciones de sustitución son derivados donde el grupo PNP es reemplazado por un nucleófilo.
Productos de escisión: La escisión del enlace Val-Cit libera la carga útil del fármaco en la célula diana
Aplicaciones Científicas De Investigación
Mal-PEG2-Val-Cit-PABA-PNP se utiliza ampliamente en la investigación científica, particularmente en el desarrollo de conjugados fármaco-anticuerpo (ADC). Sus aplicaciones incluyen:
Química: Se utiliza como enlace en la síntesis de moléculas complejas.
Biología: Facilita la entrega dirigida de fármacos a células específicas.
Medicina: Es fundamental en el desarrollo de terapias dirigidas contra el cáncer.
Industria: Se emplea en la producción de ADC para uso clínico
Mecanismo De Acción
El mecanismo de acción de Mal-PEG2-Val-Cit-PABA-PNP implica:
Orientación: El grupo maleimida reacciona con los grupos tiol de las proteínas, dirigiéndose a proteínas específicas en el cuerpo.
Escisión: El enlace Val-Cit se escinde por la catepsina B en los lisosomas, liberando la carga útil del fármaco.
Entrega: El espaciador PEG2 mejora la solubilidad y la estabilidad, asegurando una entrega eficiente del fármaco al sitio diana
Comparación Con Compuestos Similares
Compuestos similares
Mal-PEG2-Val-Cit-PAB-OH: Estructura similar pero con un grupo hidroxilo en lugar de PNP.
Mal-PEG2-Val-Cit-PAB-NH2: Contiene un grupo amino en lugar de PNP.
Singularidad
Mal-PEG2-Val-Cit-PABA-PNP es único debido a su combinación de grupos funcionales, que proporcionan orientación específica, solubilidad mejorada y entrega eficiente de fármacos. El grupo PNP sirve como un grupo saliente efectivo, lo que facilita las reacciones de sustitución .
Propiedades
Fórmula molecular |
C34H41N7O13 |
|---|---|
Peso molecular |
755.7 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C34H41N7O13/c1-21(2)29(39-33(47)52-19-18-51-17-16-40-27(42)13-14-28(40)43)31(45)38-26(4-3-15-36-32(35)46)30(44)37-23-7-5-22(6-8-23)20-53-34(48)54-25-11-9-24(10-12-25)41(49)50/h5-14,21,26,29H,3-4,15-20H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H3,35,36,46)/t26-,29-/m0/s1 |
Clave InChI |
VZRMIJHOKYFMIG-WNJJXGMVSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCCOCCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


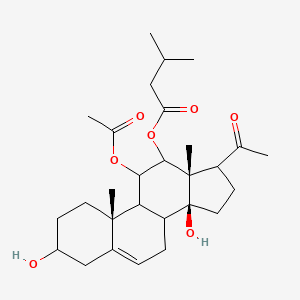
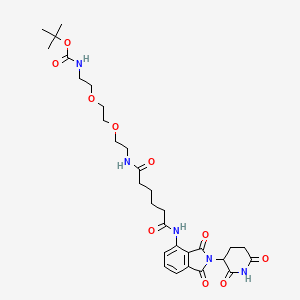
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)


![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
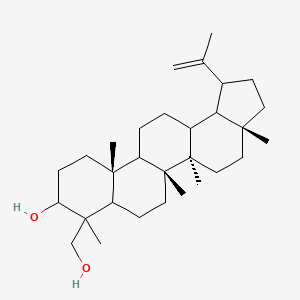
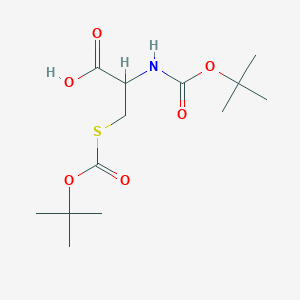
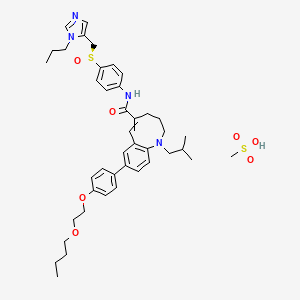
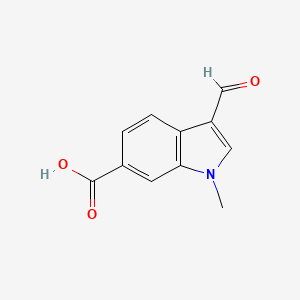
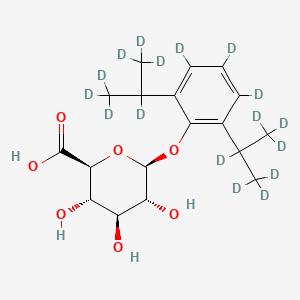
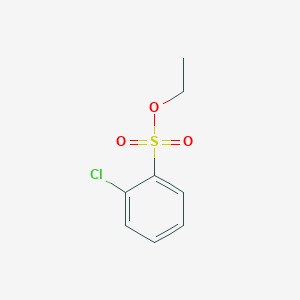
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B12432328.png)

